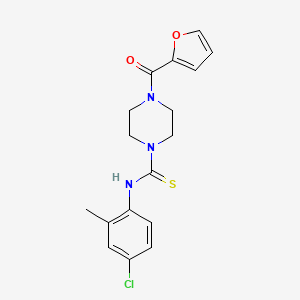
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide works by inhibiting the activity of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is able to disrupt these pathways and inhibit the growth and proliferation of cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has also been shown to have effects on the immune system. Specifically, it has been shown to inhibit the activation and proliferation of B cells, which are involved in the immune response. This could have implications for the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide is that it has shown promise as a targeted therapy for certain types of cancer, meaning that it may be more effective and have fewer side effects than traditional chemotherapy. However, one limitation is that it is still in the early stages of development and has not yet been tested in large-scale clinical trials.
Direcciones Futuras
There are several potential future directions for the research and development of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide. One area of interest is the use of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is the development of more potent and selective BTK inhibitors that could be used in the treatment of a wider range of cancers and autoimmune diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide in humans.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials include 4-chloro-2-methylphenylamine, furan-2-carboxylic acid, and piperazine-1-carbothioamide. These compounds are then reacted together in the presence of various reagents and catalysts to form the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide has been the subject of several scientific studies that have investigated its potential as a cancer treatment. One study published in the journal Cancer Research found that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was effective at inhibiting the growth and survival of cancer cells in vitro and in vivo. Another study published in the journal Oncotarget showed that N-(4-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarbothioamide was able to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-12-11-13(18)4-5-14(12)19-17(24)21-8-6-20(7-9-21)16(22)15-3-2-10-23-15/h2-5,10-11H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORJWKYIRSJJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)

![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
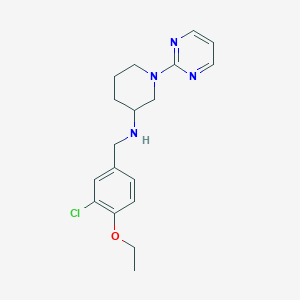
![N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6047939.png)
![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)
![2-butyn-1-yl{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(2-furylmethyl)amine](/img/structure/B6047951.png)
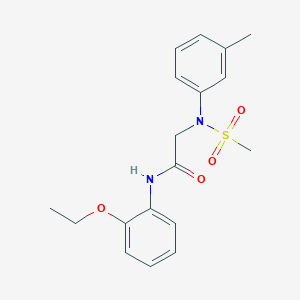
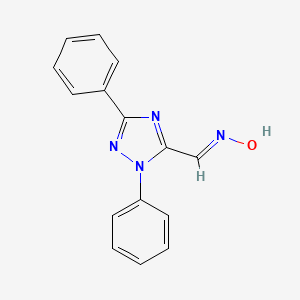
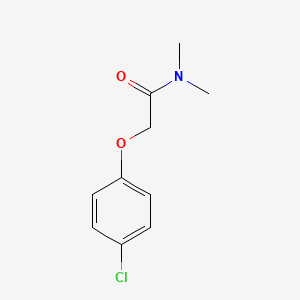
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6047959.png)
![[1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinyl](2-naphthyl)methanone](/img/structure/B6047961.png)
![6-isopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6047970.png)
![4-(4-methylbenzyl)-3-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B6047978.png)